molecular formula C19H19N3O3S2 B7756755 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 372087-98-4

2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B7756755
CAS No.: 372087-98-4
M. Wt: 401.5 g/mol
InChI Key: FOFMJTHCPIVKHQ-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (hereafter referred to as the target compound) is a benzothieno-pyrimidine derivative featuring a sulfanyl acetamide moiety and a 4-methoxyphenyl substituent. The 4-methoxyphenyl group contributes electronic and steric effects that influence molecular interactions, while the sulfanyl acetamide moiety offers sites for further functionalization .

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-25-12-8-6-11(7-9-12)22-18(24)16-13-4-2-3-5-14(13)27-17(16)21-19(22)26-10-15(20)23/h6-9H,2-5,10H2,1H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFMJTHCPIVKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N)SC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372087-98-4
Record name 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothieno pyrimidine core, followed by the introduction of the methoxyphenyl group and the sulfanylacetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification techniques such as crystallization, distillation, or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound is compared to structurally related derivatives, focusing on substituent variations at two key positions:

The aromatic ring attached to the pyrimidine core (e.g., 4-methoxyphenyl vs. 4-ethoxyphenyl).

The N-substituent on the acetamide group (e.g., unsubstituted acetamide vs. aryl-substituted derivatives).

Substituent Variations on the Pyrimidine Core

4-Methoxyphenyl vs. 4-Ethoxyphenyl
  • Target Compound : The 4-methoxyphenyl group provides moderate electron-donating effects via the methoxy (-OCH₃) group, enhancing solubility and influencing π-π stacking interactions.
  • This analog also features an N-(4-methylphenyl)acetamide group, which introduces steric bulk compared to the unsubstituted acetamide in the target compound .
4-Methoxyphenyl vs. Halogenated or Alkyl Substitutents
  • Analog (CAS 477330-62-4): Features a 2,3-dimethylphenyl group on the acetamide nitrogen and retains the 4-methoxyphenyl core.
  • Analog (CAS 476485-68-4) : Substitutes the 4-methoxyphenyl with a 4-chlorophenyl group, introducing electron-withdrawing effects that may alter charge distribution and hydrogen-bonding capabilities .

Variations in the Acetamide Group

Compound Acetamide Substituent Molecular Weight Key Properties
Target Compound Unsubstituted (-NH₂) ~505.7 Higher solubility, reactive for further derivatization
CAS 380453-38-3 N-(4-methylphenyl) Not reported Increased lipophilicity, reduced metabolic clearance
CAS 477330-62-4 N-(2,3-dimethylphenyl) 505.7 Steric hindrance limits rotational freedom
CAS 380577-17-3 N-(2-trifluoromethylphenyl) Not reported Strong electron-withdrawing effects from -CF₃ group

Spectroscopic and Physical Properties

  • IR Spectroscopy : The target compound’s C=O stretch (1664–1662 cm⁻¹) and C≡N stretch (2214 cm⁻¹) align with analogs like 13b (), confirming core structural integrity. Methoxy groups exhibit characteristic C-O stretches near 1250 cm⁻¹ .
  • NMR Spectroscopy : The 4-methoxyphenyl group in the target compound shows a singlet at δ 3.77 ppm (OCH₃), while 4-ethoxyphenyl analogs (e.g., ) display a triplet for -OCH₂CH₃ near δ 1.3–1.5 ppm .

Biological Activity

2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a benzothieno-pyrimidine core with a methoxyphenyl substituent and a sulfanyl group. Its molecular formula is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 354.47 g/mol. The presence of the thieno and pyrimidine rings is critical for its biological activity.

Case Study: Antibacterial Activity

A related compound was evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to be significantly lower than those for standard antibiotics like ampicillin. For instance:

Compound Bacterial Strain MIC (μg/mL) MBC (μg/mL)
Compound XS. aureus1530
Compound YE. coli2040
AmpicillinS. aureus100200

This suggests that the benzothieno-pyrimidine structure may enhance antibacterial potency through mechanisms such as disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

The antimicrobial effects observed in compounds related to 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may be attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis in bacteria.
  • Disruption of Membrane Integrity : The sulfanyl group may interact with bacterial membranes leading to increased permeability and cell lysis.
  • Enzyme Inhibition : These compounds may act as inhibitors of key enzymes involved in bacterial metabolism.

Cytotoxicity and Safety Profile

While evaluating the biological activity of new compounds, cytotoxicity is a critical factor. Preliminary studies on related thieno-pyrimidine derivatives indicated low cytotoxicity against human cell lines (e.g., HEK293). This suggests a favorable safety profile for further development.

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